molecular formula C10H13ClN2 B2455959 2-[2-(Methylamino)ethyl]benzonitrile;hydrochloride CAS No. 2361639-15-6

2-[2-(Methylamino)ethyl]benzonitrile;hydrochloride

Cat. No.: B2455959
CAS No.: 2361639-15-6
M. Wt: 196.68
InChI Key: NXPZKQUWIDHJOE-UHFFFAOYSA-N
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Description

2-[2-(Methylamino)ethyl]benzonitrile;hydrochloride is a chemical compound with a molecular formula of C10H13N2Cl. It is a derivative of benzonitrile, where the nitrile group is substituted with a 2-(methylamino)ethyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Methylamino)ethyl]benzonitrile;hydrochloride typically involves the reaction of 2-(methylamino)benzonitrile with hydrochloric acid. One common method is the Cu(OAc)2-catalyzed reaction, where 2-(methylamino)benzonitrile is treated with an organometallic reagent to form N-H ketimine species, followed by Cu(OAc)2-catalyzed reaction in DMSO under O2 atmosphere .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of ionic liquids as recycling agents to simplify the separation process and eliminate the need for metal salt catalysts . This green synthesis approach is advantageous due to its mild reaction conditions and low production cost.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Methylamino)ethyl]benzonitrile;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and purity of the products.

Major Products Formed

The major products formed from these reactions include various substituted benzonitriles, amines, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2-(Methylamino)ethyl]benzonitrile;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(Methylamino)ethyl]benzonitrile;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications compared to other similar compounds.

Properties

IUPAC Name

2-[2-(methylamino)ethyl]benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.ClH/c1-12-7-6-9-4-2-3-5-10(9)8-11;/h2-5,12H,6-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPZKQUWIDHJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=CC=C1C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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